molecular formula C20H16N2O2S B2751830 3-(5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol CAS No. 899984-78-2

3-(5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol

Cat. No.: B2751830
CAS No.: 899984-78-2
M. Wt: 348.42
InChI Key: ZAPRQINYUUNAMD-UHFFFAOYSA-N
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Description

The compound “3-(5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. It also contains a benzopyrazolo-oxazin ring system, which is a fused ring system containing a benzene ring, a pyrazole ring, and an oxazine ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiophene ring, the formation of the benzopyrazolo-oxazin ring system, and the attachment of these two components together. The exact methods would depend on the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring systems. The thiophene ring and the benzopyrazolo-oxazin ring system would likely contribute to the overall stability of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the thiophene and benzopyrazolo-oxazin rings. These rings could potentially participate in a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thiophene and benzopyrazolo-oxazin rings could influence its solubility, stability, and reactivity .

Scientific Research Applications

Antibacterial and Antimicrobial Properties

A study by Landage, Thube, and Karale (2019) synthesized a series of compounds, including benzoxazole derivatives, to evaluate their antibacterial activities. This research implies potential antibacterial properties of similar compounds (Landage, Thube, & Karale, 2019).

Molluscicidal Activity

G. Nawwar, B. Haggag, and R. Swellam (1993) investigated various phenylpropenones for molluscicidal activity, including pyrazolo[1,5-c][1,3]benzoxazines derivatives. Their findings suggest potential applications in molluscicidal activities (Nawwar, Haggag, & Swellam, 1993).

Antimicrobial Screening

In 2014, Shaikh et al. explored the antimicrobial activity of a series of phenol derivatives, indicative of the potential antimicrobial applications of similar compounds (Shaikh et al., 2014).

Anti-Inflammatory Activity

Sharma, Srivastava, and Kumar (2005) synthesized heterocyclic derivatives of phenothiazine, demonstrating their anti-inflammatory activities. This highlights the possibility of similar compounds having anti-inflammatory applications (Sharma, Srivastava, & Kumar, 2005).

Anti-Tumor Agents

Gomha, Edrees, and Altalbawy (2016) created bis-pyrazolyl-thiazoles incorporating the thiophene moiety, showing significant anti-tumor activities against hepatocellular carcinoma cell lines (Gomha, Edrees, & Altalbawy, 2016).

Chemosensor Development

In 2020, Salman A. Khan synthesized a pyrazoline derivative, demonstrating its application as a fluorescent chemosensor for metal ion detection, particularly Fe3+ ions (Khan, 2020).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If this compound is intended to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

Future research on this compound could involve exploring its potential uses, such as in pharmaceuticals or materials science. Additionally, further studies could investigate its physical and chemical properties, as well as its safety and environmental impact .

Properties

IUPAC Name

3-(5-thiophen-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2S/c23-15-5-3-4-13(10-15)17-11-18-16-6-1-2-7-19(16)24-20(22(18)21-17)14-8-9-25-12-14/h1-10,12,18,20,23H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAPRQINYUUNAMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3=CC=CC=C3OC(N2N=C1C4=CC(=CC=C4)O)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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